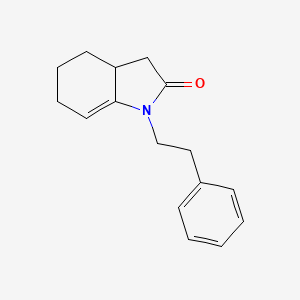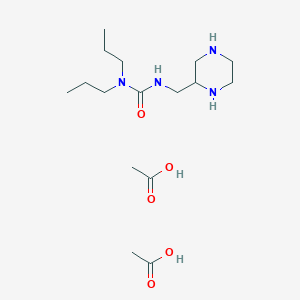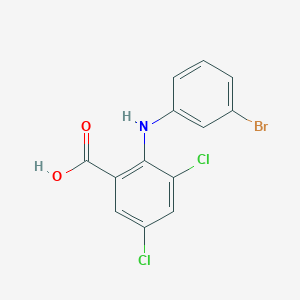
2-(3-Bromoanilino)-3,5-dichlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromoanilino)-3,5-dichlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom attached to an aniline group, which is further connected to a dichlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoanilino)-3,5-dichlorobenzoic acid typically involves the reaction of 3-bromoaniline with 3,5-dichlorobenzoic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and benzoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromoanilino)-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-(3-Bromoanilino)-3,5-dichlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Bromoanilino)-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: A simpler compound with similar bromine substitution but lacking the dichlorobenzoic acid moiety.
3,5-Dichlorobenzoic Acid: Contains the dichlorobenzoic acid structure but lacks the bromine-substituted aniline group.
2-(3-Chloroanilino)-3,5-dichlorobenzoic acid: A closely related compound with a chlorine atom instead of a bromine atom on the aniline group.
Uniqueness
2-(3-Bromoanilino)-3,5-dichlorobenzoic acid is unique due to the combination of bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
401795-76-4 |
|---|---|
Molecular Formula |
C13H8BrCl2NO2 |
Molecular Weight |
361.0 g/mol |
IUPAC Name |
2-(3-bromoanilino)-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C13H8BrCl2NO2/c14-7-2-1-3-9(4-7)17-12-10(13(18)19)5-8(15)6-11(12)16/h1-6,17H,(H,18,19) |
InChI Key |
MPMFUVSJDVFXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


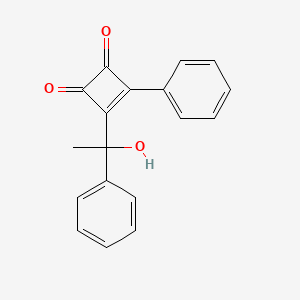
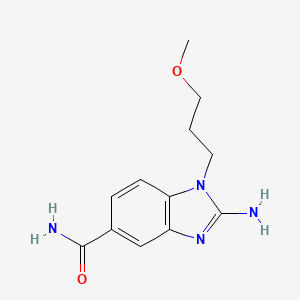

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
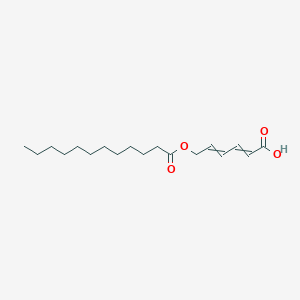
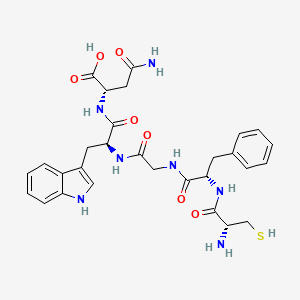
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
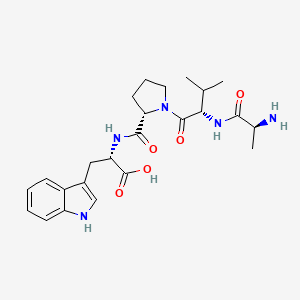
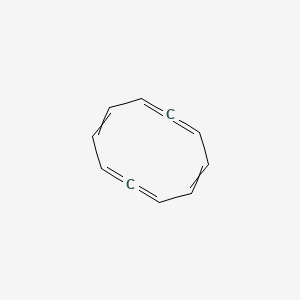
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
